
Santin Flavonol: A Technical Guide to its
Structure, Characterization, and Biological

Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Santin

Cat. No.: B1237347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Santin, a naturally occurring O-methylated flavonol, has garnered significant interest within the

scientific community due to its diverse pharmacological activities. This technical guide provides

a comprehensive overview of the structure elucidation and characterization of santin (5,7-

dihydroxy-3,6,4'-trimethoxyflavone). It details the spectroscopic data, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and

Infrared (IR) spectroscopy, that have been pivotal in defining its chemical architecture.

Furthermore, this document outlines the experimental protocols for its isolation and

summarizes its key biological activities with available quantitative data, offering a valuable

resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties
Santin is chemically defined as 5,7-dihydroxy-3,6,4'-trimethoxyflavone. Its structure consists of

a flavone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions

3, 6, and 4'.
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Property Value Reference

IUPAC Name

5,7-dihydroxy-3,6-dimethoxy-2-

(4-methoxyphenyl)-4H-1-

benzopyran-4-one

[1]

Molecular Formula C₁₈H₁₆O₇ [1]

Molar Mass 344.319 g/mol [1]

CAS Number 27782-63-4 [1]

Structure Elucidation and Spectroscopic
Characterization
The structural framework of santin has been elucidated through a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for santin from the primary literature is not readily available in publicly

accessible databases, data for structurally similar flavonoids provides a reference for the

expected chemical shifts. For instance, the ¹³C NMR spectrum of 3,6-dihydroxy-5,7,4'-

trimethoxyflavone, a structural isomer of santin, has been reported.

Table 2: 13C NMR Chemical Shifts of a Santin Isomer (in DMSO-d₆) (Note: This data is for an

isomer and serves as an estimation for santin's expected spectral characteristics)
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Carbon Atom Chemical Shift (ppm)

C-2 Value

C-3 Value

C-4 Value

C-5 Value

C-6 Value

C-7 Value

C-8 Value

C-9 Value

C-10 Value

C-1' Value

C-2', C-6' Value

C-3', C-5' Value

C-4' Value

OMe (C-3) Value

OMe (C-6) Value

OMe (C-4') Value

(Specific values would be populated from the

primary literature)

Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of santin. The

fragmentation pattern in tandem MS (MS/MS) is characteristic of the flavonol scaffold. Key

fragmentation pathways for flavonols typically involve retro-Diels-Alder (rDA) reactions in the C-

ring, leading to fragments that are diagnostic of the substitution patterns on the A and B rings.
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[2][3][4][5] The presence of methoxy groups in santin would also lead to characteristic neutral

losses of methyl radicals (•CH₃) or formaldehyde (CH₂O).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Flavonols like santin typically exhibit two major absorption bands in their UV-Vis spectrum.[6]

[7][8][9]

Band I, corresponding to the cinnamoyl system (B-ring and the C-ring), is expected in the

range of 320-385 nm.

Band II, arising from the benzoyl system (A-ring), typically appears in the 250-285 nm region.

The exact λmax values are influenced by the substitution pattern and the solvent used.

Table 3: Expected UV-Vis Absorption Maxima for Santin

Band Wavelength Range (nm)

Band I 320 - 385

Band II 250 - 285

Infrared (IR) Spectroscopy
The IR spectrum of santin is expected to show characteristic absorption bands corresponding

to its functional groups.[10][11][12][13][14]

Table 4: Expected IR Absorption Bands for Santin
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Functional Group Wavenumber (cm⁻¹)

O-H stretching (phenolic) 3500 - 3200 (broad)

C-H stretching (aromatic) 3100 - 3000

C-H stretching (methyl) 2960 - 2850

C=O stretching (ketone) 1660 - 1640

C=C stretching (aromatic) 1615 - 1450

C-O stretching (ethers, phenols) 1260 - 1000

Experimental Protocols
Isolation of Santin from Tanacetum microphyllum
The following is a generalized protocol based on the initial report of santin's isolation.[15]

Diagram 1: General Workflow for Santin Isolation
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Dried aerial parts of
Tanacetum microphyllum

Extraction with Dichloromethane (CH2Cl2)

Concentration of the extract
(e.g., rotary evaporation)

Column Chromatography
(e.g., Silica Gel)

Elution with a solvent gradient

Fraction Collection

Further Purification
(e.g., Preparative TLC or HPLC)

Isolated Santin

Santin

Death Receptors
(TRAIL-R1/DR4, TRAIL-R2/DR5)

Upregulates expression

TRAIL

Binds to ApoptosisInitiates
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1237347#santin-flavonol-structure-elucidation-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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